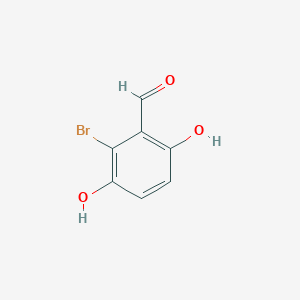

2-Bromo-3,6-dihydroxybenzaldehyde

Description

Nuclear Magnetic Resonance Spectral Features

Nuclear magnetic resonance spectroscopy of this compound provides detailed information about the electronic environment of hydrogen and carbon atoms within the molecule. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that reflect the substitution pattern and electronic effects of the various functional groups present in the structure.

The aldehyde proton appears as a distinctive singlet at approximately 10.2-10.6 parts per million downfield, consistent with the deshielding effect of the carbonyl group. This chemical shift is typical for aromatic aldehydes and serves as a diagnostic signal for confirming the presence of the aldehyde functionality. The aromatic protons display a complex multipicity pattern in the range of 6.3-7.5 parts per million, with the exact chemical shifts and coupling patterns reflecting the specific substitution pattern of the benzene ring.

The hydroxyl protons appear as broad signals in the range of 11.0-11.5 parts per million, significantly downfield due to hydrogen bonding interactions both intramolecularly and intermolecularly. The broadness of these signals is characteristic of exchangeable protons involved in hydrogen bonding networks. The carbon-13 nuclear magnetic resonance spectrum provides complementary information about the carbon framework, with the aldehyde carbon appearing at approximately 190-195 parts per million, while the aromatic carbons show characteristic signals in the 100-160 parts per million region.

Infrared Vibrational Mode Assignments

Infrared spectroscopy reveals the vibrational characteristics of functional groups within this compound, providing information about bond strengths and molecular interactions. The infrared spectrum exhibits several characteristic absorption bands that can be assigned to specific vibrational modes within the molecule.

The carbonyl stretching vibration of the aldehyde group appears as a strong absorption band at approximately 1680-1700 wavenumbers, consistent with the characteristic frequency of aromatic aldehydes. This frequency is slightly lower than that of aliphatic aldehydes due to conjugation with the aromatic ring system, which reduces the bond order of the carbonyl bond through resonance effects.

The hydroxyl groups contribute broad absorption bands in the 3200-3600 wavenumber region, characteristic of O-H stretching vibrations. The breadth and exact position of these bands are influenced by hydrogen bonding interactions, with stronger hydrogen bonding typically causing broader and lower frequency absorptions. The aromatic C-H stretching vibrations appear as weaker bands around 3000-3100 wavenumbers, while the aromatic C=C stretching vibrations manifest as medium intensity bands in the 1450-1600 wavenumber region.

The presence of the bromine substituent influences the fingerprint region of the spectrum, particularly affecting the C-Br stretching vibrations, which typically appear around 500-700 wavenumbers. Additionally, out-of-plane bending vibrations of aromatic C-H bonds are observed in the 700-900 wavenumber region, with their exact frequencies depending on the substitution pattern of the benzene ring.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides information about molecular ion formation and characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 217/215, showing the characteristic isotopic pattern associated with bromine-containing compounds due to the presence of both ⁷⁹Br and ⁸¹Br isotopes.

The following table summarizes predicted collision cross section values for various adduct ions of brominated dihydroxybenzaldehyde compounds, based on similar structural analogs:

| Adduct Ion | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 216.949 | 132.8 |

| [M+Na]⁺ | 238.931 | 145.8 |

| [M-H]⁻ | 214.935 | 137.4 |

| [M+NH₄]⁺ | 233.976 | 154.1 |

| [M+K]⁺ | 254.905 | 134.5 |

Common fragmentation patterns include the loss of the aldehyde functional group (loss of 29 mass units corresponding to CHO), resulting in a fragment ion at mass-to-charge ratio 188/186. Additional fragmentation pathways involve the loss of hydroxyl groups (loss of 17 mass units each), bromine atom loss (loss of 79/81 mass units), and various combinations of these eliminations. The base peak in the mass spectrum often corresponds to a fragment ion rather than the molecular ion, as brominated aromatic compounds frequently undergo facile fragmentation under electron ionization conditions.

Comparative Analysis with Isomeric Brominated Benzaldehyde Derivatives

The structural characterization of this compound gains additional context through comparison with its isomeric derivatives, including 2-bromo-3,4-dihydroxybenzaldehyde, 6-bromo-2,3-dihydroxybenzaldehyde, and other positional isomers. These compounds share the same molecular formula (C₇H₅BrO₃) and molecular weight (217.018 daltons) but differ in the positioning of their functional groups, leading to distinct chemical and physical properties.

2-Bromo-3,4-dihydroxybenzaldehyde represents one of the most closely related isomers, differing only in the position of one hydroxyl group. This compound has been identified as a naturally occurring bromophenol found in marine algae species such as Polysiphonia urceolata, Polysiphonia morrowii, and Rhodomela confervoides. The structural differences between this isomer and this compound result in different hydrogen bonding patterns and consequently different crystalline arrangements and spectroscopic properties.

The following table compares key structural and spectroscopic parameters among isomeric brominated dihydroxybenzaldehyde compounds:

| Compound | CAS Number | Key Spectroscopic Features | Notable Properties |

|---|---|---|---|

| This compound | 241127-72-0 | Intramolecular H-bonding pattern | Synthetic intermediate |

| 2-Bromo-3,4-dihydroxybenzaldehyde | - | Adjacent hydroxyl groups | Natural product |

| 6-Bromo-2,3-dihydroxybenzaldehyde | - | Catechol-type arrangement | Alternative substitution |

| 2-Bromo-3-hydroxybenzaldehyde | 196081-71-7 | Single hydroxyl group | Simplified analog |

6-Bromo-2,3-dihydroxybenzaldehyde exhibits a catechol-type arrangement of hydroxyl groups, which creates different electronic effects compared to the meta-dihydroxy arrangement in this compound. This positional difference affects the compound's reactivity patterns, particularly in oxidation reactions and coordination chemistry applications. The catechol arrangement typically shows stronger chelating ability due to the adjacent positioning of the hydroxyl groups.

The synthesis methods for these isomeric compounds often involve different starting materials and reaction conditions, reflecting the influence of substitution patterns on reactivity. For instance, 2-bromo-3,4-dihydroxybenzaldehyde synthesis typically involves bromination of 3,4-dihydroxybenzaldehyde using bromine or N-bromosuccinimide under controlled conditions. In contrast, the synthesis of this compound may require alternative approaches due to the meta-relationship between the hydroxyl groups.

The spectroscopic differences among these isomers are particularly evident in their nuclear magnetic resonance spectra, where the coupling patterns of aromatic protons differ significantly based on the substitution pattern. Additionally, the infrared spectra show variations in the hydroxyl stretching region due to different hydrogen bonding environments. Mass spectrometric fragmentation patterns also vary among isomers, with different preferential cleavage pathways depending on the stability of resulting fragment ions.

Properties

IUPAC Name |

2-bromo-3,6-dihydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c8-7-4(3-9)5(10)1-2-6(7)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNSPAPDKFXPMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)C=O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30575615 | |

| Record name | 2-Bromo-3,6-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241127-72-0 | |

| Record name | 2-Bromo-3,6-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of Hydroxyl Groups Followed by Bromination

Due to the reactivity of phenolic hydroxyls, protection strategies are often employed to prevent side reactions and improve regioselectivity.

- Protection: Hydroxyl groups are protected as silyl ethers (e.g., tert-butyldimethylsilyl) or carbamates.

- Bromination: The protected intermediate undergoes bromination at the 2-position.

- Deprotection: Removal of protecting groups under mild acidic or fluoride ion conditions regenerates the dihydroxy functionality.

This multi-step approach is useful in complex synthetic sequences, such as in the synthesis of cortistatin analogs.

Example from synthetic studies:

- Starting from 2-bromo-3,6-dihydroxybenzaldehyde derivatives, protection with diethyl carbamyl chloride in pyridine with DMAP catalyst.

- Bromination followed by deprotection yields the target compound with high regioselectivity and purity.

- Yields for protection-bromination-deprotection sequence range from 48% to 65% over multiple steps.

A patent (CN103483247B) describes a related bromination method for 2-bromo-3-methoxypyridine, which shares mechanistic similarities with bromination of hydroxybenzaldehydes:

- Use of hydrogen bromide in organic acid solvents (acetic, formic, propionic acid).

- Reaction temperatures between 100–140 °C for 4–7 hours.

- Post-reaction workup includes solvent removal under reduced pressure, filtration, pH adjustment to 7–8 with alkali, and washing to isolate the brominated product.

- Yields reported are high (88–91%) with product purity >99% by liquid chromatography.

Though this patent focuses on pyridine derivatives, the methodology provides insight into bromination under acidic conditions with hydrogen bromide, which can be adapted for benzaldehyde derivatives.

| Method Type | Key Reagents & Conditions | Advantages | Disadvantages | Typical Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Direct bromination | Br₂ or NBS, acetic acid or DCM, 0–50 °C | Simple, direct | Possible polybromination | 70–90 | >95 |

| Protection-bromination-deprotection | Silyl or carbamate protection, bromination, deprotection | High regioselectivity, purity | Multi-step, longer synthesis | 48–65 (overall) | >98 |

| Acidic bromination with HBr (patent method) | HBr in organic acid solvent, 100–140 °C, 4–7 h | High yield, scalable | Requires careful handling of HBr | 88–91 | >99 |

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution pattern and purity.

- Chromatography: HPLC or flash chromatography used for purification and purity assessment.

- Yield Optimization: Reaction temperature, solvent choice, and reagent stoichiometry critically influence yield and regioselectivity.

- Stability: The compound is stable under acidic conditions, facilitating purification and storage.

The preparation of this compound is well-established through electrophilic bromination of hydroxybenzaldehyde derivatives, with options for direct bromination or protection strategies to enhance selectivity. Industrially relevant methods using hydrogen bromide in organic acids offer high yields and purity. Analytical techniques confirm the structure and quality of the product, making these methods reliable for research and production purposes.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,6-dihydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products Formed

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzaldehydes with various functional groups.

Scientific Research Applications

2-Bromo-3,6-dihydroxybenzaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 2-Bromo-3,6-dihydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and hydroxyl groups play a crucial role in its reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Reactivity and Stability

Hydroxyl vs. Methoxy Groups :

- The hydroxyl groups in this compound enhance its ability to form hydrogen bonds and metal complexes compared to methoxy-substituted analogues (e.g., 2-bromo-3:4-dimethoxybenzaldehyde). This makes it more reactive in chelation-driven reactions but less stable under acidic conditions due to protonation of the -OH groups .

- Methoxy derivatives exhibit higher thermal stability and lipophilicity, favoring applications in hydrophobic environments .

Electron-Withdrawing vs. Electron-Donating Groups: The bromine atom (-Br) at position 2 is an electron-withdrawing group, which deactivates the aromatic ring toward electrophilic substitution. However, the hydroxyl groups (-OH) at positions 3 and 6 act as ortho/para-directing groups, creating regioselective reactivity patterns . In contrast, nitro (-NO₂) substituents (e.g., in 2-bromo-3:5-dinitrobenzoyl chloride) strongly deactivate the ring, making the compound more reactive toward nucleophilic aromatic substitution .

Aldehyde Reactivity: The aldehyde group (-CHO) in this compound is susceptible to nucleophilic attack, enabling condensation reactions (e.g., Schiff base formation). This reactivity is shared with analogues like 6-bromo-2-hydroxy-3-methoxybenzaldehyde but is less pronounced in ester or amide derivatives .

Research Findings and Trends

- Chelation Capacity : this compound demonstrates superior metal-binding affinity compared to methoxy analogues, as shown in studies involving copper(II) and iron(III) complexes .

- Biological Activity : Hydroxy-substituted derivatives exhibit moderate antimicrobial activity, whereas nitro-substituted analogues are more potent but less selective .

- Regioselectivity : The position of bromine and hydroxyl groups significantly influences reaction pathways. For example, 6-bromo-2-hydroxy-3-methoxybenzaldehyde undergoes preferential substitution at position 4 due to steric and electronic effects .

Biological Activity

2-Bromo-3,6-dihydroxybenzaldehyde is an organic compound with the molecular formula CHBrO and a molecular weight of 217.02 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, characterized by the presence of both bromine and hydroxyl functional groups, enhances its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity Against Various Microorganisms

| Microorganism | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate | |

| Candida albicans | Effective | |

| Aspergillus flavus | Not Active |

Anticancer Activity

This compound has also been researched for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The presence of hydroxyl groups is believed to enhance its interaction with cellular targets.

Case Study: Anticancer Effects

In a study examining the effects of various benzaldehyde derivatives, this compound was found to significantly reduce cell viability in human cancer cell lines. The compound demonstrated a dose-dependent response, indicating potential for further development as an anticancer agent.

The biological activity of this compound is attributed to its ability to interact with various cellular targets. The bromine atom and hydroxyl groups contribute to its reactivity, allowing it to form hydrogen bonds with enzymes or receptors involved in cellular processes. This interaction can lead to the modulation of biochemical pathways critical for microbial growth and cancer cell proliferation.

Synthetic Routes

The synthesis of this compound typically involves the bromination of 3,6-dihydroxybenzaldehyde using bromine in an acetic acid solvent under controlled conditions. This method ensures selective bromination at the desired position.

Table 2: Synthetic Methods Overview

| Method | Conditions | Yield (%) |

|---|---|---|

| Bromination in Acetic Acid | Controlled Temperature | High |

| Nucleophilic Substitution | Reaction with Amines | Variable |

Chemical Reactions

The compound undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions are essential for generating derivatives that may exhibit enhanced biological activities.

Common Reactions:

- Oxidation: Converts to carboxylic acids or quinones.

- Reduction: Converts aldehyde to alcohol.

- Substitution: Bromine can be replaced by other functional groups.

Comparison with Similar Compounds

This compound can be compared with other related compounds to highlight its unique properties.

Table 3: Comparison with Related Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2,6-Dihydroxybenzaldehyde | Lacks bromine | Lower activity |

| 3,5-Dibromo-2-hydroxybenzaldehyde | Two bromine atoms | Different profile |

| 2-Bromo-4,6-dihydroxybenzaldehyde | Different substitution pattern | Varies significantly |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Bromo-3,6-dihydroxybenzaldehyde, and what challenges arise in controlling regioselectivity?

- Answer : A prominent method involves electrophilic bromination of dihydroxybenzaldehyde derivatives. For example, bromination of 3-hydroxybenzaldehyde with -bromosuccinimide (NBS) in chloroform under reflux conditions can yield unexpected regioselectivity, favoring the formation of 2-bromo-3-hydroxybenzaldehyde over other isomers due to steric and electronic effects of substituents . Challenges include competing reaction pathways, solvent polarity effects, and the influence of directing groups (e.g., hydroxyl and aldehyde moieties) on bromine placement. Optimization requires precise temperature control and stoichiometric ratios .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

- Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR can confirm substituent positions via chemical shifts (e.g., aldehyde protons at ~10 ppm, aromatic protons influenced by bromine and hydroxyl groups) .

- Mass Spectrometry (MS) : High-resolution MS identifies molecular ion peaks (e.g., at m/z 219.94 for ) and fragmentation patterns .

- HPLC : Reverse-phase chromatography with UV detection ensures purity (>95%) and distinguishes isomers .

Q. How is this compound utilized as an intermediate in organic synthesis?

- Answer : It serves as a precursor for synthesizing heterocyclic compounds (e.g., benzoxazoles) and coordination complexes. The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the hydroxyl and aldehyde groups facilitate condensation reactions for Schiff base formation .

Advanced Research Questions

Q. How does the positioning of substituents in this compound influence its reactivity and interaction with biological targets?

- Answer : The ortho-positioning of hydroxyl and aldehyde groups enables intramolecular hydrogen bonding, stabilizing transition states in nucleophilic aromatic substitution. This configuration enhances electrophilicity at the bromine-bearing carbon, making it reactive toward thiols in enzyme active sites. Comparative studies with isomers (e.g., 3-bromo-4-hydroxybenzaldehyde) show reduced bioactivity due to altered steric accessibility .

Q. What strategies can mitigate toxicity risks when handling this compound in laboratory settings?

- Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of vapors .

- First Aid : Immediate flushing with water (15 minutes for skin/eyes) and medical consultation for ingestion .

- Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal .

Q. Can computational chemistry predict the regioselectivity of bromination reactions for dihydroxybenzaldehyde derivatives?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distributions. For 3,6-dihydroxybenzaldehyde, bromine preferentially attacks the ortho position to the hydroxyl group due to lower activation energy (~15 kcal/mol difference vs. meta). However, experimental validation is critical, as solvent effects (e.g., chloroform polarity) may override predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.